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Abstract
GI 181771, also known as GI 181771X or GSKI181771X, is a potent and selective non-peptidal

agonist of the cholecystokinin 1 receptor (CCK-1R). As a member of the 1,5-benzodiazepine

class of compounds, it was investigated for its potential therapeutic effects on appetite

modulation and obesity. This technical guide provides a comprehensive overview of the

discovery, preclinical development, and clinical evaluation of GI 181771. It includes a summary

of its pharmacological properties, key experimental data, and the outcomes of its clinical trials.

Detailed methodologies for seminal experiments and visualizations of relevant biological

pathways and experimental workflows are also presented to offer a thorough understanding of

this compound's scientific journey.

Introduction
Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in various physiological

processes, including digestion, gallbladder contraction, and the regulation of food intake. Its

effects are mediated through two G-protein coupled receptors, the CCK-1 and CCK-2

receptors. The CCK-1 receptor, predominantly found in the gastrointestinal system and specific

regions of the central nervous system, is primarily responsible for mediating the satiety signals

of CCK. This has made it an attractive target for the development of anti-obesity therapeutics.
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GI 181771 emerged from research efforts to identify small molecule agonists of the CCK-1R

that could mimic the satiety-inducing effects of endogenous CCK. This guide details the

discovery and development of this compound, from its initial identification to its evaluation in

clinical settings.

Discovery and Medicinal Chemistry
The discovery of GI 181771 stemmed from screening programs aimed at identifying non-

peptidal CCK-1R agonists. The 1,5-benzodiazepine scaffold was identified as a promising

starting point for the development of such compounds.

Synthesis
While the specific synthetic route for GI 181771 is not publicly detailed, the general synthesis of

1,5-benzodiazepines typically involves the condensation of an o-phenylenediamine with a

suitable ketone or β-dicarbonyl compound. This reaction is often catalyzed by an acid. The

synthesis of a diverse library of 1,5-benzodiazepine derivatives would have allowed for the

exploration of structure-activity relationships (SAR) to optimize potency and selectivity for the

CCK-1R.

Preclinical Pharmacology
In Vitro Pharmacology
GI 181771 is a potent and selective agonist of the human CCK-1 receptor. In vitro studies have

demonstrated its high affinity for the CCK-1R and its ability to stimulate intracellular signaling

pathways.

Table 1: In Vitro Affinity and Potency of GI 181771X
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Parameter Receptor Value

IC50 CCK-1R 105 ± 13 nM

CCK-2R 5.6 ± 0.1 nM

Ki CCK-1R 104.7 ± 19.6 nM

CCK-2R 5.1 ± 1.6 nM

Functional Activity CCK-1R Full Agonist

CCK-2R No Agonist Activity

Data sourced from radioligand binding assays.[1]

Preclinical Pharmacokinetics
Detailed pharmacokinetic parameters for GI 181771 in preclinical species such as rats and

monkeys are not extensively published. However, toxicology studies have been conducted in

these species at a wide range of doses.

Table 2: Dose Ranges of GI 181771X in Preclinical Toxicology Studies

Species Route of Administration Dose Range

Mouse Oral
Up to 2000 mg/kg (single

dose)

Rat Oral
0.25 - 250 mg/kg/day (repeat

dose)

Cynomolgus Monkey Oral
1 - 500 mg/kg/day (repeat

dose)

Preclinical Safety
Preclinical safety studies revealed species-specific pancreatic effects. In rodents,

administration of GI 181771X was associated with pancreatic changes, including acinar cell
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hypertrophy and inflammation. In contrast, these effects were not observed in cynomolgus

monkeys even at high doses and with prolonged treatment.

Clinical Development
GI 181771 progressed to clinical trials to evaluate its safety, tolerability, and efficacy in humans

for the treatment of obesity and its potential role in modulating food intake.

Clinical Trial NCT00600743: Effect on Food Intake
A key clinical trial, NCT00600743, was designed to investigate the effect of GI 181771X on

food intake, particularly in the context of binge eating. The study aimed to determine an

effective dose for reducing food intake in normal subjects before progressing to patients with

bulimia nervosa. However, the study was terminated before the patient population could be

tested due to the expiration of the investigational product. Detailed quantitative results from the

healthy volunteer phase of this study have not been formally published.

Study in Healthy Volunteers: Gastric Emptying
A study in 61 healthy men and women investigated the effect of different oral doses of GI
181771X on gastric functions.

Table 3: Effect of Oral GI 181771X on Gastric Emptying of Solids in Healthy Volunteers

Treatment Effect on Gastric Emptying p-value

1.5 mg oral solution Significantly delayed < 0.01

5.0 mg tablet No significant effect 0.052

Pharmacokinetic analysis from this study indicated that the 1.5 mg oral solution resulted in the

highest area under the curve (AUC) over 4 hours.

24-Week Clinical Trial in Obese Patients
A 24-week, double-blind, placebo-controlled clinical trial was conducted to evaluate the efficacy

of GI 181771X in inducing weight loss in overweight or obese patients. The results of this trial
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showed that GI 181771X did not lead to a significant reduction in body weight compared to

placebo.

Mechanism of Action and Signaling Pathway
GI 181771 exerts its effects by acting as an agonist at the CCK-1 receptor, which is a Gq-

protein coupled receptor.

Extracellular Space Plasma Membrane

Intracellular Space

GI 181771 CCK-1 ReceptorBinds to Gq Protein
Activates

Phospholipase C-β
(PLC-β)

Activates
PIP2

Hydrolyzes

IP3

DAG

Ca²⁺ Release
(from ER)

Stimulates

Protein Kinase C
(PKC)

Activates

Cellular Response
(e.g., Satiety Signal)

Click to download full resolution via product page

CCK-1 Receptor Signaling Pathway

Activation of the CCK-1R by GI 181771 leads to the activation of the Gq alpha subunit of the

associated G-protein. This, in turn, activates phospholipase C-β (PLC-β), which hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium

from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These

downstream signaling events ultimately lead to the physiological responses associated with

CCK-1R activation, such as the promotion of satiety.

Experimental Protocols
Radioligand Binding Assay
A detailed protocol for a typical radioligand binding assay to determine the affinity of a

compound like GI 181771 for the CCK-1R is as follows:
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Preparation
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Detection & Analysis
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and GI 181771 at a

controlled temperature
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Radioligand Binding Assay Workflow

Membrane Preparation: Cell lines stably expressing the human CCK-1 receptor are cultured

and harvested. The cells are then lysed, and the membrane fraction is isolated by

centrifugation.
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Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed

concentration of a radiolabeled CCK-1R ligand (e.g., ¹²⁵I-CCK-8) and varying concentrations

of the unlabeled test compound (GI 181771).

Incubation: The mixture is incubated at a specific temperature for a defined period to allow

binding to reach equilibrium.

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through

a glass fiber filter, which traps the membranes with the bound radioligand. Unbound

radioligand passes through the filter.

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound

radioligand.

Quantification: The amount of radioactivity retained on the filters is measured using a gamma

counter.

Data Analysis: The data are analyzed to generate a competition binding curve, from which

the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of

the radioligand) is determined. The Kᵢ (inhibitory constant) can then be calculated from the

IC₅₀ value.

Gastric Emptying Scintigraphy
The methodology for the gastric emptying study in healthy volunteers likely followed a

standardized protocol similar to this:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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